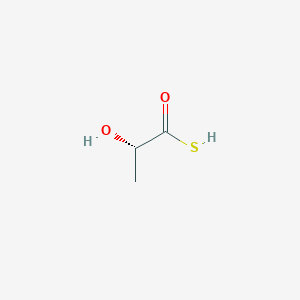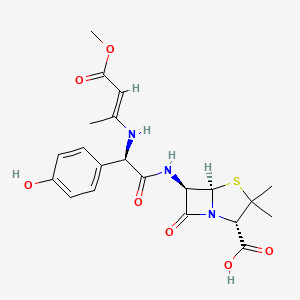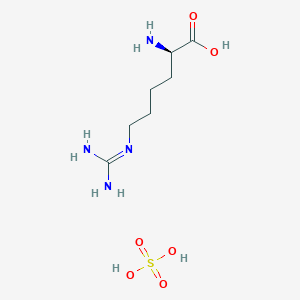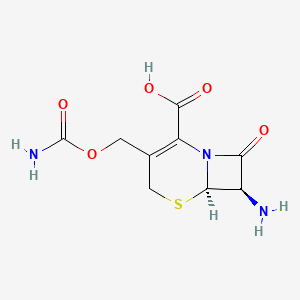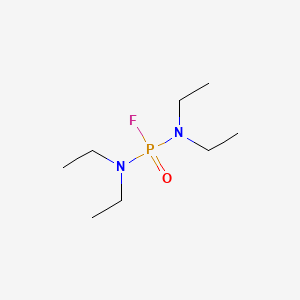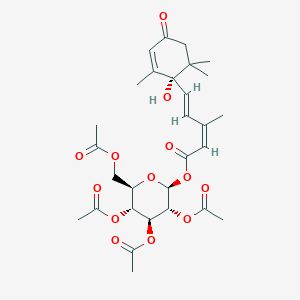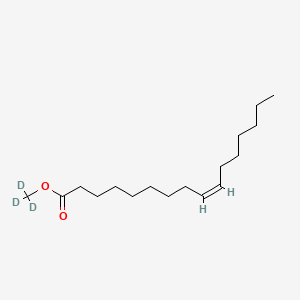
trideuteriomethyl (Z)-hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideuteriomethyl (Z)-hexadec-9-enoate is a deuterated fatty acid ester Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (Z)-hexadec-9-enoate typically involves the deuteration of methyl groups in the presence of deuterium oxide (D2O) and a suitable catalyst. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced to form trideuteriomethylamine . This intermediate can be further reacted with hexadec-9-enoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of hexadec-9-enoic acid or corresponding alcohols.
Reduction: Formation of trideuteriomethyl hexadec-9-enol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trideuteriomethyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of trideuteriomethyl (Z)-hexadec-9-enoate involves its incorporation into biological systems where it can replace natural fatty acids. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic pathways and enzyme activities. The compound can interact with various molecular targets, including enzymes involved in fatty acid metabolism and transport proteins.
Comparison with Similar Compounds
Similar Compounds
Trideuteriomethyl (Z)-octadec-9-enoate: Another deuterated fatty acid ester with similar properties but a longer carbon chain.
Trideuteriomethyl (Z)-dodec-9-enoate: A shorter-chain analog with similar applications in research and industry.
Uniqueness
Trideuteriomethyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of deuterium atoms, which confer stability and resistance to metabolic processes. This makes it particularly useful in studies requiring stable isotope-labeled compounds.
Properties
Molecular Formula |
C17H32O2 |
|---|---|
Molecular Weight |
271.5 g/mol |
IUPAC Name |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
InChI Key |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


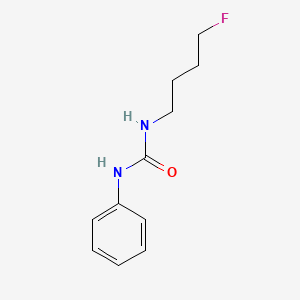
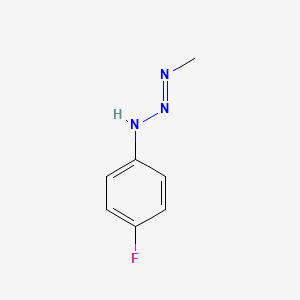
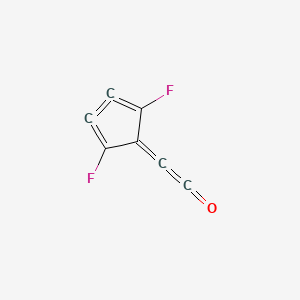

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
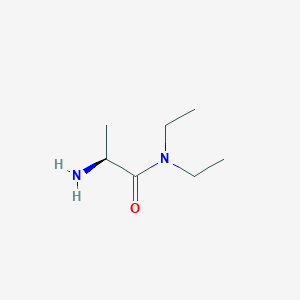
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
